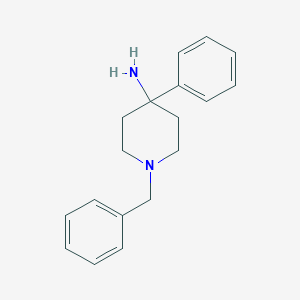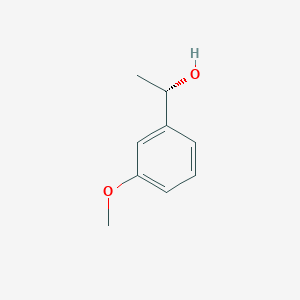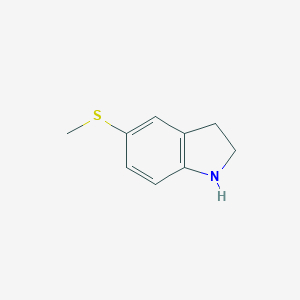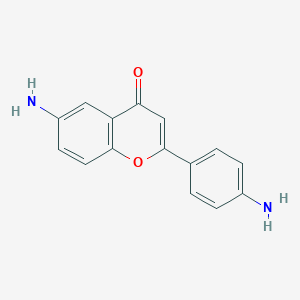
(2E)-3-(4-Bromophenyl)acryloyl chloride
描述
(2E)-3-(4-Bromophenyl)acryloyl chloride: is an organic compound with the molecular formula C9H6BrClO It is a derivative of acryloyl chloride, where the hydrogen atom at the 4-position of the phenyl ring is substituted with a bromine atom
准备方法
Synthetic Routes and Reaction Conditions:
Acryloyl Chloride Route: One common method involves the reaction of acryloyl chloride with 4-bromobenzaldehyde in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields (2E)-3-(4-Bromophenyl)acryloyl chloride.
Industrial Production Methods: Industrially, this compound can be synthesized through a similar route but on a larger scale, often using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: (2E)-3-(4-Bromophenyl)acryloyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Polymerization: It can also be used as a monomer in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids or bases depending on the reaction.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Polymers: When used in polymerization reactions, it can form polymers with unique properties.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Utilized in the development of new polymers with specific characteristics.
Biology and Medicine:
Drug Development: It can be used in the synthesis of pharmaceutical compounds.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry:
Material Science: Used in the production of advanced materials with specific properties.
Chemical Manufacturing: Acts as a building block in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of (2E)-3-(4-Bromophenyl)acryloyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom on the phenyl ring can also participate in further chemical transformations, adding to the versatility of this compound.
相似化合物的比较
Acryloyl Chloride: The parent compound without the bromine substitution.
4-Bromobenzoyl Chloride: Similar structure but with a different functional group.
(2E)-3-Phenylacryloyl Chloride: Lacks the bromine substitution on the phenyl ring.
Uniqueness:
Reactivity: The presence of the bromine atom enhances the reactivity of the compound, making it more versatile in chemical synthesis.
Applications: Its unique structure allows for specific applications in polymer chemistry and drug development that are not possible with its analogs.
属性
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLABICHHIYWLQM-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264174 | |
| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-09-8 | |
| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)





![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)




